molecular formula C9H16N2 B15072051 6,7-Diazadispiro[3.0.4~5~.2~4~]undecane CAS No. 90845-75-3

6,7-Diazadispiro[3.0.4~5~.2~4~]undecane

Cat. No.: B15072051
CAS No.: 90845-75-3
M. Wt: 152.24 g/mol
InChI Key: QHZQHUYMLNVCOI-UHFFFAOYSA-N
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Description

6,7-Diazadispiro[3042]undecane is a chemical compound with the molecular formula C9H16N2 It is characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diazadispiro[3.0.4.2]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic rings.

Industrial Production Methods

Industrial production of 6,7-Diazadispiro[3.0.4.2]undecane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-Diazadispiro[3.0.4.2]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

6,7-Diazadispiro[3.0.4.2]undecane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diazadispiro[3.0.4.2]undecane involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways, making the compound of interest in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Diazadispiro[2.1.4.2]undecane
  • 1,7-Dioxaspiro[5.5]undecane

Uniqueness

6,7-Diazadispiro[3.0.4.2]undecane is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.

Properties

CAS No.

90845-75-3

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

6,7-diazadispiro[3.0.45.24]undecane

InChI

InChI=1S/C9H16N2/c1-2-8(3-1)4-5-9(8)6-7-10-11-9/h10-11H,1-7H2

InChI Key

QHZQHUYMLNVCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC23CCNN3

Origin of Product

United States

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